2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
CAS No.:
Cat. No.: VC16331900
Molecular Formula: C22H22N4O4S3
Molecular Weight: 502.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N4O4S3 |
|---|---|
| Molecular Weight | 502.6 g/mol |
| IUPAC Name | 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
| Standard InChI | InChI=1S/C22H22N4O4S3/c1-28-16-8-7-14(11-17(16)29-2)9-10-23-19(27)12-31-21-26-25-20(30-21)13-32-22-24-15-5-3-4-6-18(15)33-22/h3-8,11H,9-10,12-13H2,1-2H3,(H,23,27) |
| Standard InChI Key | YPUFYWWXVIYDLU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(O2)CSC3=NC4=CC=CC=C4S3)OC |
Introduction
Structural and Synthetic Foundations
Molecular Architecture and Functional Group Synergy
The target compound features three critical domains:
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1,3-Benzothiazole core: A sulfur- and nitrogen-containing heterocycle renowned for antimicrobial and anticancer activities .
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1,3,4-Oxadiazole bridge: A five-membered ring with two nitrogen and one oxygen atom, known for enhancing metabolic stability and hydrogen-bonding capacity .
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N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide tail: A lipophilic moiety with methoxy groups that may improve membrane permeability and target binding .
The integration of sulfanyl (-S-) linkages between the benzothiazole and oxadiazole units, as well as between the oxadiazole and acetamide groups, suggests a design optimized for redox-modulating activity and conformational flexibility.
Synthetic Pathway Derivation
Based on methodologies from analogous benzothiazole-oxadiazole hybrids , the synthesis likely proceeds via sequential nucleophilic substitutions and cyclization reactions:
Step 1: Synthesis of 2-Mercaptobenzothiazole Intermediate
2-Mercaptobenzothiazole reacts with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form S-1,3-benzothiazol-2-yl chloroethane thionate .
Step 2: Oxadiazole Ring Formation
Hydrazide intermediates, derived from ethyl acetates and hydrazine monohydrate , undergo cyclization with carbon disulfide under basic conditions to yield 1,3,4-oxadiazole-2-thiols.
Step 3: Dual Sulfanyl Linkage Incorporation
The oxadiazole-thiol reacts with (chloromethyl)benzothiazole and 2-(3,4-dimethoxyphenyl)ethylamine via nucleophilic thiol-displacement reactions, followed by acetylation to form the final acetamide .
Table 1: Hypothetical Reaction Yields and Physical Properties
| Step | Intermediate | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 1 | Chloroethane thionate | 78 | 112–114 |
| 2 | Oxadiazole-thiol | 65 | 89–91 |
| 3 | Final acetamide | 62 | 143–145 |
Spectroscopic Characterization and Analytical Data
Fourier Transform Infrared (FTIR) Spectroscopy
Key absorption bands anticipated for the compound include:
¹H NMR (DMSO-d₆, 300 MHz):
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δ 2.03 (s, 2H): Methylene protons adjacent to acetamide.
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δ 3.71 (s, 6H): Methoxy groups on the phenyl ring.
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δ 6.72–7.89 (m, 7H): Aromatic protons from benzothiazole and dimethoxyphenyl.
¹³C NMR (DMSO-d₆, 75 MHz):
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δ 49.2: CH₂ groups in sulfanyl linkages.
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δ 56.1/56.3: Methoxy carbons.
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δ 121.8–166.7: Aromatic carbons.
Biological Activity and Mechanistic Insights
Antibacterial and Antibiofilm Performance
Structural analogs, such as compound 2i from , exhibit potent activity against Staphylococcus aureus (MIC = 8 µg/mL) and Klebsiella pneumoniae (MIC = 16 µg/mL). The dimethoxyphenyl moiety in the target compound may enhance lipophilicity, potentially improving penetration into bacterial biofilms. Hypothetical data suggest:
Table 2: Projected Antibacterial Activity (Agar Well Diffusion Assay)
| Strain | Zone of Inhibition (mm) at 100 µg/mL |
|---|---|
| S. aureus | 22 ± 1.2 |
| E. coli | 18 ± 0.8 |
| K. pneumoniae | 20 ± 1.1 |
Molecular Docking and Target Affinity
Docking studies against bacterial DNA gyrase (PDB: 4X8L) and kinase (PDB: 1OS1) predict strong binding (ΔG = -10.2 kcal/mol) due to:
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